REACTION_CXSMILES
|
[C:1]([OH:24])(=[O:23])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]/[CH:13]=[CH:14]\[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22].[CH3:25]O.C[O-].[Na+]>OCC(CO)O>[CH3:25][O:23][C:1](=[O:24])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22] |f:2.3|
|
Name
|
Behenic methyl esters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC\C=C/CCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
870 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC\C=C/CCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
174 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
sodium methoxide
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
OCC(O)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
OCC(O)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
OCC(O)CO
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
thermometer, temperature controller, reflux condenser
|
Type
|
CUSTOM
|
Details
|
The mixture is reacted at about 65° C. for approximately 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
is removed through the bottom outlet
|
Type
|
ADDITION
|
Details
|
About 30 additional grams of methanol, and about 5.2 grams of sodium methoxide solution (25% in methanol) are added to the glass reactor
|
Type
|
CUSTOM
|
Details
|
the mixtureis reacted at about 65° C. for about 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
removed throughthe bottom outlet
|
Type
|
ADDITION
|
Details
|
About 100 grams of water are added to the mixture
|
Type
|
CUSTOM
|
Details
|
removed through the bottom outlet
|
Type
|
WASH
|
Details
|
The water-washing procedure
|
Type
|
CUSTOM
|
Details
|
The reflux condenser is removed
|
Type
|
ADDITION
|
Details
|
a fractionation column is added to the reactor
|
Type
|
TEMPERATURE
|
Details
|
The reactor is heated to about 170°-200° C. under a vacuum of about 0.3-1.0 mm Hg
|
Type
|
CUSTOM
|
Details
|
Approximately 50% of the first material to evaporate from the column
|
Type
|
CUSTOM
|
Details
|
is collected
|
Type
|
CUSTOM
|
Details
|
The next40% (approximately) of the material to evaporate from the column
|
Type
|
CUSTOM
|
Details
|
is collected as product
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |